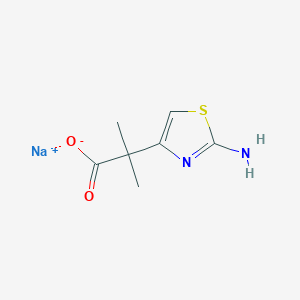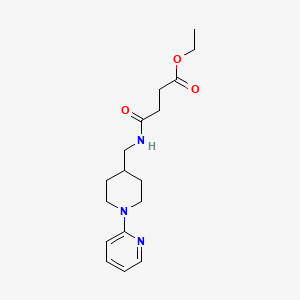
2-(2-amino-1,3-thiazol-4-yl)-2-méthylpropanoate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Applications De Recherche Scientifique
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
Target of Action
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a derivative of 2-aminothiazole, which is a core structure in many clinically applied drugs . The primary targets of this compound are likely to be similar to those of other 2-aminothiazole derivatives, which include various enzymes and receptors involved in cellular processes .
Mode of Action
It is known that 2-aminothiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
2-aminothiazole derivatives have been shown to affect a wide range of pathways, including those involved in cell proliferation, inflammation, and microbial growth .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known effects of similar 2-aminothiazole derivatives, it may have potential antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate are largely determined by the thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring allows it to interact with a variety of enzymes, proteins, and other biomolecules . For example, thiazole derivatives have been shown to inhibit the cortisone reductase (11β-HSD1) enzyme .
Cellular Effects
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can have diverse effects on various types of cells and cellular processes. Its influence on cell function can be attributed to its ability to interact with various cellular components and influence biochemical pathways
Molecular Mechanism
It is known that thiazole derivatives can act as ATP-competitive inhibitors, selectively inhibiting certain enzymes such as CDK2 . This suggests that Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate may exert its effects at the molecular level through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate typically involves the reaction of 2-amino-1,3-thiazole with a suitable alkylating agent. One common method includes the use of ethyl 2-bromo-2-methylpropanoate as the alkylating agent, which reacts with 2-amino-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
Thiazole: The parent compound of the thiazole family.
Sodium 2-(2-amino-1,3-thiazol-4-yl)acetate: A structurally related compound with different substituents.
Uniqueness
Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its sodium salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
IUPAC Name |
sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDIGRDKEHHFGF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2493799.png)


![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2493804.png)



